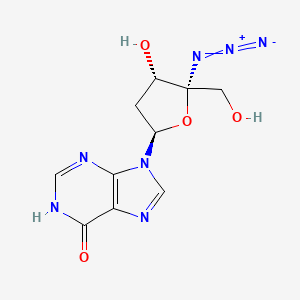

Inosine, 4'-azido-2'-deoxy-

Description

Background and Historical Context of Azidonucleosides in Nucleoside Chemistry and Biology

Nucleosides are fundamental biological molecules that serve as the building blocks of DNA and RNA. nih.govrsc.orgnih.gov The field of nucleoside chemistry has a rich history of modifying these natural structures to create analogs with therapeutic potential. The introduction of an azido (B1232118) (-N3) group to the sugar moiety of a nucleoside is a key modification that has led to the development of a significant class of compounds known as azidonucleosides. nih.gov

The exploration of azidonucleosides gained significant momentum with the discovery of 3'-azido-3'-deoxythymidine (AZT, zidovudine), the first drug approved for the treatment of HIV. nih.gov The success of AZT spurred researchers to investigate the effects of placing the azido group at other positions on the sugar ring to enhance antiviral activity and reduce cellular toxicity. nih.gov This led to the synthesis and evaluation of a wide array of azidonucleosides, including those with the azido group at the 4'-position. nih.gov These 4'-azidonucleosides were found to exhibit potent anti-HIV activity, representing the first class of nucleoside analogs with an azido group in a position other than the 3' position to show such efficacy. nih.gov

Rationale and Significance of Research on 4'-azido-2'-deoxyinosine

The rationale for investigating 4'-azido-2'-deoxyinosine stems from several key scientific considerations. Nucleoside analogs are a cornerstone of antiviral and anticancer therapies, primarily functioning by interfering with the replication of viral or cellular DNA. ontosight.ai The introduction of an azido group at the 4' position of the deoxyribose sugar is a strategic modification. This electron-withdrawing group influences the conformation of the sugar ring, a critical factor for its interaction with viral and cellular enzymes. nih.gov Specifically, 4'-azidonucleosides tend to favor a 3'-endo (N-type) conformation of the furanose moiety. nih.gov

Research into 4'-azido-2'-deoxyinosine is significant for its potential to contribute to the development of new therapeutic agents. ontosight.ai Studies have demonstrated that 4'-azido-2'-deoxynucleosides, as a class, exhibit potent inhibitory effects against HIV. nih.gov Furthermore, the unique chemical properties of the azide (B81097) group make these compounds valuable as molecular probes. The azide can participate in "click chemistry" reactions, allowing for the attachment of fluorescent labels or other reporter molecules to DNA or RNA, which is invaluable for diagnostic and research applications. ontosight.ai

Overview of Key Academic Research Directions concerning 4'-azido-2'-deoxyinosine

Academic research on 4'-azido-2'-deoxyinosine and related compounds has progressed along several key avenues:

Antiviral Activity: A primary focus of research has been the evaluation of 4'-azido-2'-deoxyinosine and other 4'-azidonucleosides for their antiviral properties, particularly against HIV. nih.gov Studies have shown that a series of 4'-azido-2'-deoxy-β-D-nucleosides exhibit potent anti-HIV activity. nih.gov

Anticancer Research: The principle of inhibiting DNA replication in rapidly dividing cells makes nucleoside analogs potential anticancer agents. ontosight.ai Research has explored the activity of various nucleoside analogs against tumor cell lines. cdnsciencepub.com

Molecular Probes and Diagnostics: The azide group's utility in bioconjugation reactions has positioned 4'-azido-2'-deoxyinosine as a tool for developing molecular probes for labeling and targeting specific DNA or RNA sequences. ontosight.ai

Structural and Mechanistic Studies: Understanding the structural basis of the biological activity of 4'-azidonucleosides is a crucial area of research. This includes studying the conformation of the sugar ring and how the azido modification affects interactions with viral and cellular enzymes. nih.gov For instance, research has investigated the formation of radical species from azido-nucleosides upon exposure to radiation, which can provide insights into their mechanisms of action. oakland.edu

Synthesis and Chemical Modifications: The synthesis of 4'-azido-2'-deoxyinosine and its analogs is a complex process that continues to be an active area of research. fiu.edu Scientists are exploring new and more efficient synthetic routes and creating novel derivatives with modified sugar or base moieties to improve their biological activity and properties. researchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

130108-77-9 |

|---|---|

Molecular Formula |

C10H11N7O4 |

Molecular Weight |

293.24 g/mol |

IUPAC Name |

9-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H11N7O4/c11-16-15-10(2-18)5(19)1-6(21-10)17-4-14-7-8(17)12-3-13-9(7)20/h3-6,18-19H,1-2H2,(H,12,13,20)/t5-,6+,10+/m0/s1 |

InChI Key |

IXYDFPDGIIMFGM-BAJZRUMYSA-N |

Isomeric SMILES |

C1[C@@H]([C@](O[C@H]1N2C=NC3=C2N=CNC3=O)(CO)N=[N+]=[N-])O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)(CO)N=[N+]=[N-])O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Azido 2 Deoxyinosine

Strategies for the Chemical Synthesis of 4'-azido-2'-deoxyinosine

The synthesis of 4'-azido-2'-deoxyinosine, a nucleoside analog with significant research interest, involves intricate organic chemistry procedures. These methods primarily focus on the strategic introduction of the azido (B1232118) group at the 4' position of the deoxyribose sugar moiety and the glycosidic bond formation with the hypoxanthine (B114508) base.

Novel Synthetic Routes and Precursors

Recent advancements in synthetic chemistry have led to the development of novel routes for the synthesis of 4'-azido-2'-deoxyinosine and its analogs. A common strategy involves the use of a precursor nucleoside that can be chemically modified to introduce the azide (B81097) functionality. For instance, a multi-step synthesis can start from a commercially available or readily synthesized protected nucleoside.

One reported method involves the conversion of a precursor like 2'-deoxy-2-fluoroinosine. researchgate.net This precursor is treated with lithium azide in a suitable solvent such as N,N-dimethylformamide (DMF) to displace the fluorine atom and introduce the azido group at the 4' position. researchgate.netresearchgate.netnih.gov The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution. researchgate.net

Another approach utilizes a precursor with a leaving group at the 4' position, which is then displaced by an azide anion. The synthesis of related 4'-azido nucleosides has been achieved from precursors like 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside in a multi-step process. nih.govnih.gov This highlights a general strategy where a suitably protected sugar derivative is first synthesized and then coupled with the desired nucleobase.

The synthesis of oligonucleotides containing 2-azido-2'-deoxyinosine has been accomplished using a post-synthesis modification approach. researchgate.netnih.gov In this method, a protected 2-fluoro-2'-deoxyinosine phosphoramidite (B1245037) is incorporated into the growing oligonucleotide chain. Following the completion of the solid-phase synthesis, the oligonucleotide is treated with lithium azide in DMF to convert the 2-fluoro-2'-deoxyinosine residue into the corresponding 2-azido-2'-deoxyinosine. researchgate.netnih.gov

A general synthetic pathway for 4'-azido nucleosides can be summarized in the following steps:

Protection of the hydroxyl groups of a suitable sugar precursor.

Introduction of a leaving group at the 4' position.

Nucleophilic substitution with an azide salt.

Glycosylation with the desired nucleobase (if not already present).

Deprotection to yield the final 4'-azido-2'-deoxynucleoside.

| Precursor | Reagent | Product | Reference |

| 2'-Deoxy-2-fluoro-O6-[2-(4-nitrophenyl)ethyl]inosine | Lithium azide in DMF | 2-Azido-2'-deoxyinosine | researchgate.net |

| 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside | Multiple steps including azidation | 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine | nih.govnih.gov |

| Oligonucleotide containing 2-fluoro-2'-deoxyinosine | Lithium azide in DMF | Oligonucleotide containing 2-azido-2'-deoxyinosine | researchgate.netnih.gov |

Stereoselective Approaches in 4'-azido-2'-deoxyinosine Synthesis

Achieving the correct stereochemistry at the anomeric center (the C1' position of the sugar) is a critical aspect of nucleoside synthesis. The desired β-anomer is typically the biologically active form. Several stereoselective glycosylation methods have been developed to control the stereochemical outcome of the reaction between the sugar and the nucleobase.

One common approach is the "nucleobase anion glycosylation" method. nih.gov This involves the reaction of a protected sugar derivative, such as a halo-sugar like 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose, with the anion of the nucleobase. nih.gov The stereoselectivity of this reaction is often influenced by the nature of the protecting groups on the sugar and the reaction conditions.

Another strategy involves the use of a participating group at the C2' position of the sugar, which can direct the incoming nucleobase to the β-face of the furanose ring. However, for 2'-deoxynucleosides, this is not an option. Therefore, control of stereoselectivity often relies on the SN2-type displacement of a leaving group at the anomeric position.

Recent advancements have focused on catalyst-controlled stereoselective glycosylations. For example, gold-catalyzed SN2 glycosylation has been developed for the synthesis of 2-azido-2-deoxyglycosides with high stereoselectivity. escholarship.org This method utilizes a specially designed leaving group that, upon activation by the gold catalyst, directs the incoming acceptor to achieve stereoinversion at the anomeric center. escholarship.org While this specific method has been demonstrated for other 2-azido-2-deoxyglycosides, the principle could potentially be applied to the synthesis of 4'-azido-2'-deoxyinosine.

Enzymatic Synthesis and Biocatalysis of 4'-azido-2'-deoxyinosine and Analogues

Enzymatic methods offer several advantages over chemical synthesis for the production of nucleoside analogs, including high regio- and stereoselectivity, mild reaction conditions, and the avoidance of protecting group manipulations. researchgate.netmdpi.com

Enzymes such as nucleoside phosphorylases (NPs) and N-deoxyribosyltransferases are key biocatalysts for the synthesis of modified nucleosides. acs.org These enzymes can catalyze the transfer of a deoxyribose moiety from a donor nucleoside to a modified nucleobase. For the synthesis of 4'-azido-2'-deoxyinosine, a potential enzymatic route could involve the use of a 4'-azido-2'-deoxyribose-1-phosphate as a substrate for a suitable nucleoside phosphorylase, or a transglycosylation reaction using a pre-formed 4'-azido-2'-deoxynucleoside as the sugar donor.

While specific enzymatic synthesis of 4'-azido-2'-deoxyinosine is not extensively detailed in the provided search results, the synthesis of other nucleoside analogs through enzymatic means is well-established. For example, whole-cell biocatalysts have been successfully used to produce a variety of nucleoside analogs, offering a cost-effective alternative to purified enzymes. conicet.gov.ar Lipases have also been employed for the regioselective protection of hydroxyl groups in nucleosides like 2'-deoxyinosine, which can be a key step in a chemoenzymatic synthesis pathway. thegoodscentscompany.com

The synthesis of nucleoside-5'-triphosphates, the active form of many nucleoside drugs, can also be achieved enzymatically using a cascade of kinase enzymes. mdpi.com This approach could be applied to 4'-azido-2'-deoxyinosine to produce its corresponding triphosphate for various research applications.

Synthesis of Prodrugs and Modified Derivatives of 4'-azido-2'-deoxyinosine for Research Applications

To enhance the properties of nucleoside analogs like 4'-azido-2'-deoxyinosine, such as their metabolic stability or cell permeability, prodrug strategies are often employed. nih.govcardiff.ac.uk The synthesis of these prodrugs involves chemical modification of the parent nucleoside.

One common prodrug approach is the ProTide technology, which masks the phosphate (B84403) group of a nucleotide analog as a phosphoramidate (B1195095). cardiff.ac.uk This strategy has been successfully applied to various anticancer nucleosides to improve their biological activity. cardiff.ac.uk The synthesis of a ProTide derivative of 4'-azido-2'-deoxyinosine would involve the reaction of the nucleoside with a suitable phosphoramidate precursor.

Furthermore, modifications to the nucleoside itself can be made to create derivatives with altered properties. For instance, the synthesis of 4'-azido-2'-deoxy-2'-C-methylcytidine, a potent inhibitor of the Hepatitis C virus, has been reported. nih.gov This demonstrates that modifications at other positions of the sugar ring, in addition to the 4'-azido group, can lead to compounds with significant biological activity. nih.gov

Click Chemistry Applications involving the Azido Moiety of 4'-azido-2'-deoxyinosine

The azido group of 4'-azido-2'-deoxyinosine is a versatile chemical handle that can be utilized in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgsoton.ac.ukidtdna.com This reaction allows for the efficient and specific covalent attachment of various molecules to the nucleoside. acs.orgsoton.ac.ukidtdna.com

The CuAAC reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for the modification of biomolecules like nucleosides and oligonucleotides. acs.orgidtdna.com The reaction forms a stable triazole linkage between the azide and an alkyne-containing molecule. acs.orgidtdna.com

Applications of click chemistry with azido-modified nucleosides include:

Labeling of oligonucleotides: Fluorescent dyes, biotin (B1667282), or other reporter groups containing an alkyne functionality can be "clicked" onto oligonucleotides incorporating 4'-azido-2'-deoxyinosine. soton.ac.ukontosight.ai This is useful for creating molecular probes for various biological assays. ontosight.ai

Synthesis of complex nucleoside analogs: The azido group can serve as a starting point for the synthesis of more complex structures through the formation of a triazole ring, which can act as a bioisostere for other functional groups. mdpi.com

Bioconjugation: 4'-azido-2'-deoxyinosine can be used to attach the nucleoside to other molecules, such as peptides or proteins, to study their interactions or to create targeted drug delivery systems. ontosight.ai

Molecular Mechanisms of Action and Cellular Interactions of 4 Azido 2 Deoxyinosine

Interaction Profiles of 4'-azido-2'-deoxyinosine with Nucleoside Transport Systems

The entry of hydrophilic nucleoside analogues into cells is a critical first step that is mediated by specialized membrane proteins. Cellular uptake of nucleosides and their analogues is an active process facilitated by two major families of nucleoside transporters: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). nih.gov These transporters exhibit broad specificity, allowing them to carry not only natural nucleosides but also a variety of structurally modified analogues. bibliotekanauki.plptbioch.edu.pl

While specific transport studies on 4'-azido-2'-deoxyinosine are not extensively detailed in the available literature, the transport mechanisms for structurally related compounds provide a strong basis for its expected behavior. For instance, human equilibrative nucleoside transporter 2 (hENT2) and human concentrative nucleoside transporter 1 (hCNT1) are known to be involved in the cellular uptake of other 3'-deoxy-nucleoside analogs. fiu.edu Furthermore, an intracellular transporter, hENT3, has been implicated in the transport of these analogues into mitochondria, a key site for the activity of certain kinases. fiu.edu Given its structure as a deoxyribonucleoside analogue, it is highly probable that 4'-azido-2'-deoxyinosine utilizes these same ENT and CNT pathways for cellular and mitochondrial entry, though the specific kinetics and transporter affinities remain to be elucidated.

Enzymatic Metabolism and Phosphorylation of 4'-azido-2'-deoxyinosine in Cellular Systems

Following cellular uptake, 4'-azido-2'-deoxyinosine, like other nucleoside analogues, must be metabolically activated to its triphosphate form to exert its biological effects. nih.govontosight.ai This activation is a sequential three-step phosphorylation process catalyzed by host cell kinases. nih.govmdpi.com The initial phosphorylation to the 5'-monophosphate is typically the rate-limiting step and is crucial for trapping the analogue within the cell. nih.govslu.se This is followed by two subsequent phosphorylation steps, catalyzed by nucleoside monophosphate and diphosphate (B83284) kinases, respectively, to yield the active 5'-triphosphate derivative. nih.gov

The initial, rate-limiting phosphorylation of deoxynucleosides is performed by a set of four main salvage enzymes: thymidine (B127349) kinase 1 (TK1), thymidine kinase 2 (TK2), deoxycytidine kinase (dCK), and deoxyguanosine kinase (dGK). ptbioch.edu.plslu.se The specific kinase responsible for activating an analogue depends on its structural similarity to the natural substrates.

For 4'-azido-2'-deoxyinosine, two kinases are of primary importance:

Deoxyguanosine Kinase (dGK): This mitochondrial enzyme is responsible for the phosphorylation of purine (B94841) deoxynucleosides, including deoxyguanosine, deoxyadenosine (B7792050), and, notably, deoxyinosine. slu.seuniprot.orgpnas.org Its natural affinity for deoxyinosine makes it a principal candidate for the initial phosphorylation of 4'-azido-2'-deoxyinosine. bibliotekanauki.plpnas.org Studies on mutations in the DGUOK gene have confirmed its critical role in the mitochondrial salvage pathway. nih.govbiorxiv.org

Deoxycytidine Kinase (dCK): While its primary substrate is deoxycytidine, dCK is known for its broad substrate specificity, phosphorylating deoxyadenosine and deoxyguanosine as well. slu.sewikipedia.org Importantly, dCK has been shown to be highly effective at phosphorylating other 4'-azido nucleosides. For example, 2'-deoxy-4'-azido-cytidine analogues are excellent substrates for dCK, with phosphorylation efficiencies up to three times higher than that of the natural substrate, deoxycytidine. nih.gov This demonstrates that the 4'-azido modification is well-tolerated and suggests dCK is also a key enzyme in the activation of 4'-azido-2'-deoxyinosine.

The table below summarizes the primary substrates for the key human deoxynucleoside salvage kinases.

| Kinase | Primary Substrates | Cellular Location |

| Deoxycytidine Kinase (dCK) | Deoxycytidine, Deoxyadenosine, Deoxyguanosine | Cytosol |

| Deoxyguanosine Kinase (dGK) | Deoxyguanosine, Deoxyinosine , Deoxyadenosine | Mitochondria |

| Thymidine Kinase 1 (TK1) | Thymidine, Deoxyuridine | Cytosol |

| Thymidine Kinase 2 (TK2) | Thymidine, Deoxycytidine, Deoxyuridine | Mitochondria |

Data sourced from multiple references. slu.sepnas.orgwikipedia.org

The metabolic stability of a nucleoside analogue influences its intracellular concentration and therapeutic potential. A primary catabolic pathway for purine nucleosides is the phosphorolytic cleavage of the glycosidic bond by purine nucleoside phosphorylase (PNP). nih.gov This reaction breaks down the nucleoside into its respective purine base and a ribose-1-phosphate (B8699412) sugar moiety. In the case of 4'-azido-2'-deoxyinosine, PNP would likely convert it to hypoxanthine (B114508) and 4-azido-2-deoxyribose-1-phosphate.

Studies on microbial PNP have shown that it readily acts on natural purine deoxynucleosides. The substrate efficiency for one such enzyme from E. coli was found to be highest for 2'-deoxyguanosine, followed by 2'-deoxyinosine, and then guanosine (B1672433) and inosine (B1671953). asm.org This indicates that the parent compound, 2'-deoxyinosine, is a good substrate for PNP. The influence of the 4'-azido modification on the susceptibility of 4'-azido-2'-deoxyinosine to cleavage by human PNP has not been specifically determined in the reviewed literature.

| Substrate | Relative Activity (%) with U. villosa PNP |

| 2'-Deoxyinosine | 254 |

| Inosine | 100 |

| Adenosine (B11128) | 100 |

| Guanosine | 100 |

| 2'-Deoxyguanosine | 100 |

| Xanthosine | 0 |

Data adapted from a study on purine nucleoside phosphorylase from the marine sponge U. villosa. nih.gov

Mechanisms of Incorporation of 4'-azido-2'-deoxyinosine Metabolites into Nucleic Acids

The active form of the compound, 4'-azido-2'-deoxyinosine triphosphate (4'-N3-dITP), acts as a fraudulent substrate for DNA and/or RNA polymerases. ontosight.aimdpi.com It competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent nucleic acid chain during replication or transcription. nih.gov

The incorporation of 4'-N3-dITP leads to the termination of chain elongation. This mechanism is common to many antiviral nucleosides. Strong evidence from related compounds supports this mechanism:

The triphosphates of 2'-deoxy-4'-azido-cytidine analogues are efficiently incorporated into nascent RNA by the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), resulting in immediate chain termination. nih.gov

The triphosphate of 4'-azidothymidine (B1666319) is incorporated by HIV reverse transcriptase, and the incorporation of two consecutive molecules definitively halts DNA chain elongation. nih.gov

The triphosphate of ALS-8112, a 4'-chloromethyl cytidine (B196190) analogue, is also efficiently used by the respiratory syncytial virus (RSV) polymerase, causing chain termination. plos.org

The termination occurs because the 4'-azido group on the sugar ring prevents the formation of the necessary 3'-5' phosphodiester bond with the next incoming nucleotide. The bulky and electronegative azide (B81097) group at the 4'-position alters the conformation of the furanose ring, likely preventing the 3'-hydroxyl group from assuming the correct orientation for nucleophilic attack on the alpha-phosphate of the next nucleotide, thereby terminating synthesis. nih.gov

Elucidation of Molecular Targets and Binding Dynamics of 4'-azido-2'-deoxyinosine and its Derivatives

The primary molecular targets for the activated triphosphate form of 4'-azido-2'-deoxyinosine are viral polymerases. ontosight.ai The selectivity of nucleoside analogues for viral over human polymerases is the cornerstone of their therapeutic utility.

Viral Polymerases: Research on a series of 2'-deoxy-4'-azido nucleosides has shown potent activity against HIV, identifying HIV reverse transcriptase (HIV-RT) as a key target. nih.gov Similarly, related 4'-azido-cytidine analogues are potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase. nih.gov This suggests that 4'-N3-dITP is a competitive inhibitor of these viral enzymes. For example, the related compound 4'-azidothymidine triphosphate (ADRT-TP) was found to be a potent competitive inhibitor of HIV-RT with respect to the natural substrate TTP.

Binding Dynamics: The 4'-azido group plays a crucial role in the binding dynamics. Its electron-withdrawing nature influences the sugar's pucker, locking it into a conformation that is favorably accepted by the active site of some viral polymerases but not by human DNA polymerases. nih.gov This conformational restriction enhances binding affinity to the viral target and is a key determinant of the compound's inhibitory power. Studies with 4'-azidothymidine triphosphate showed it to be a significantly more potent inhibitor of HIV-RT than of human DNA polymerases α and β, highlighting this selectivity. nih.gov

The table below shows the inhibitory constants (Ki) for 4'-azidothymidine triphosphate (ADRT-TP) against viral and human polymerases, illustrating the compound's selectivity.

| Enzyme | Natural Substrate | Ki for ADRT-TP (µM) | Km for Natural Substrate (µM) | Selectivity (Km/Ki) |

| HIV Reverse Transcriptase (RNA-dependent) | TTP | 0.009 | 3.3 | 367 |

| HIV Reverse Transcriptase (DNA-dependent) | TTP | 0.95 | 16.3 | 17 |

| Human DNA Polymerase α | TTP | 62.5 | - | - |

| Human DNA Polymerase β | TTP | 150 | - | - |

Data from Chen et al. (1992) on the analogue 4'-azidothymidine. nih.gov

Biochemical and Cellular Effects of 4 Azido 2 Deoxyinosine in Vitro Studies

Impact of 4'-azido-2'-deoxyinosine on DNA Replication and Repair Processes in Cell Lines

The primary mechanism by which nucleoside analogs like 4'-azido-2'-deoxyinosine are expected to exert their effects is through the inhibition of DNA synthesis. researchgate.netwikipedia.org For these molecules to become active, they must first be phosphorylated by cellular kinases to their triphosphate form. This active metabolite, 4'-azido-2'-deoxyinosine triphosphate, can then act as a substrate for DNA polymerases.

Once incorporated into a growing DNA strand, the presence of the 4'-azido group is believed to act as a chain terminator, physically preventing the formation of the next phosphodiester bond and thus halting DNA elongation. nih.gov This mechanism has been established for other 4'-substituted nucleosides, such as 4'-azido-2'-deoxythymidine (4'-AZT). nih.gov Studies on related 2'-azido analogs, such as 2'-deoxy-2'-azidocytidine, have shown an ability to inhibit DNA synthesis at very early stages, potentially by blocking the initiation of replication or interfering with the elongation of newly formed DNA molecules. nih.gov The stalled replication forks resulting from chain termination can lead to DNA strand breaks, which, if not properly addressed by the cell's repair machinery, can trigger cell death. The accumulation of such damage can overwhelm cellular DNA repair pathways.

Modulation of Cellular Metabolism and Nucleotide Pools by 4'-azido-2'-deoxyinosine

The biological activity of 4'-azido-2'-deoxyinosine is critically dependent on its metabolic activation within the cell. As a pro-drug, the nucleoside must undergo sequential phosphorylation to its mono-, di-, and ultimately active triphosphate form, a process mediated by host cell kinases. mdpi.comresearchgate.net Based on its purine (B94841) structure, 4'-azido-2'-deoxyinosine is likely phosphorylated by enzymes involved in the purine salvage pathway. The efficiency of this phosphorylation is a key determinant of the compound's potency. For instance, the related compounds 2'-deoxy-2'-β-fluoro-4'-azidocytidine and 2'-deoxy-2'-β-hydroxy-4'-azidocytidine have been shown to be excellent substrates for deoxycytidine kinase, leading to high intracellular concentrations of their active triphosphate forms. researchgate.net

The introduction of a nucleoside analog can also perturb the delicate balance of the endogenous deoxyribonucleoside triphosphate (dNTP) pools. Studies on 2'-deoxy-2'-azidocytidine revealed a complex, concentration-dependent effect. At low concentrations that were sufficient to severely inhibit DNA replication, there were no significant changes to the dNTP pools, suggesting a direct inhibition of the replication machinery. nih.gov However, at higher concentrations, an inhibition of ribonucleotide reductase was observed, leading to a decrease in the synthesis of pyrimidine (B1678525) precursors. nih.gov This suggests that 4'-azido-2'-deoxyinosine could potentially exert a dual effect: direct interference with DNA polymerase function and, at higher concentrations, modulation of nucleotide precursor synthesis.

Investigation of 4'-azido-2'-deoxyinosine's Effects on Specific Cell Cycle Phases

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The inhibition of DNA synthesis is a major cellular event that triggers specific checkpoint controls, typically leading to cell cycle arrest. mdpi.com When DNA replication is impeded by chain-terminating nucleoside analogs, cells are expected to arrest in the S phase of the cell cycle. mdpi.com

This S-phase arrest is a protective mechanism, activated by cellular checkpoints that monitor the integrity of DNA replication. youtube.com The pause allows the cell time to attempt to repair the DNA damage or resolve the replication block. If the damage is too severe or cannot be repaired, the cell may be directed towards apoptosis (programmed cell death). While direct experimental data on cell cycle effects for 4'-azido-2'-deoxyinosine are limited, its proposed mechanism as a DNA synthesis inhibitor strongly implies an induction of S-phase arrest in treated cell lines.

Induction of Cellular Stress Pathways by 4'-azido-2'-deoxyinosine

The disruption of DNA replication is a significant source of cellular stress. The incorporation of 4'-azido-2'-deoxyinosine and subsequent chain termination can lead to the formation of stalled or collapsed replication forks, which are recognized by the cell as a form of DNA damage. researchgate.net This damage activates complex signaling networks known as cellular stress pathways.

A primary pathway expected to be induced is the DNA Damage Response (DDR). The DDR involves the activation of sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which phosphorylate a cascade of downstream proteins to coordinate a response. A key target in this pathway is the tumor suppressor protein p53. youtube.com Activation of p53 can lead to the transcriptional upregulation of genes that enforce cell cycle arrest, promote DNA repair, or, if the damage is irreparable, initiate apoptosis. youtube.com Therefore, the biochemical consequence of 4'-azido-2'-deoxyinosine's action on DNA replication is the likely induction of the DDR and other associated stress responses.

Comparative Studies of 4'-azido-2'-deoxyinosine with Other Nucleoside Analogues in Cell-Based Assays

The biological activity of a nucleoside analog is highly dependent on its specific chemical structure, including the nature of the nucleobase and modifications to the sugar moiety. Comparative studies are essential to understand the structure-activity relationship within a class of compounds.

While data for 4'-azido-2'-deoxyinosine is sparse, studies on other 4'-substituted analogs provide valuable context. For instance, in assays using a Hepatitis C Virus (HCV) replicon system, 4'-azido cytidine (B196190) derivatives showed potent inhibitory activity. researchgate.net In contrast, a study on 4'-ethynyl purine analogs found that 4'-ethynyl-2'-deoxyinosine (4'-E-dI) was only moderately active against HIV-1, whereas the corresponding adenosine (B11128) and diaminopurine analogs were highly potent. nih.gov This suggests that the inosine (B1671953) base may be less favorable for potent antiviral activity in this specific structural context compared to other purines or pyrimidines.

The mechanism can also differ based on the substitution. While 4'-azido analogs are generally considered chain terminators, other 4'-substituted compounds like the 4'-ethynyl adenosine analog Islatravir have been shown to inhibit reverse transcriptase through a different mechanism, acting as a translocation inhibitor. nih.gov This highlights the subtle but critical role that each part of the molecule plays in its interaction with cellular and viral enzymes.

| Compound | Target Virus | Assay System | Activity (IC50) | Cytotoxicity (CC50) |

|---|---|---|---|---|

| 2'-deoxy-2'-β-fluoro-4'-azidocytidine (RO-0622) | Hepatitis C Virus (HCV) | HCV Replicon | 24 ± 3 nM | >1 mM |

| 2'-deoxy-2'-β-hydroxy-4'-azidocytidine (RO-9187) | Hepatitis C Virus (HCV) | HCV Replicon | 171 ± 12 nM | >1 mM |

| 4'-Ethynyl-2'-deoxyinosine (4'-E-dI) | HIV-1 | MT-4 Cells | Moderately Active | Data not specified |

| 4'-Ethynyl-2'-deoxyadenosine (4'-E-dA) | HIV-1 | MT-4 Cells | 0.0006 µM | 0.98 µM |

Pharmacology and Metabolism of 4 Azido 2 Deoxyinosine in Pre Clinical and Model Systems Excluding Human Clinical Data

Metabolic Transformations of 4'-azido-2'-deoxyinosine in Isolated Enzyme Systems and Tissue Homogenates

No data available.

Tissue-Specific Accumulation and Phosphorylation of 4'-azido-2'-deoxyinosine Metabolites in Animal Tissues

No data available.

Influence of 4'-azido-2'-deoxyinosine on Endogenous Nucleoside and Nucleotide Homeostasis in Model Organisms

No data available.

Further research is required to characterize the preclinical pharmacological and metabolic profile of 4'-azido-2'-deoxyinosine.

Structure Activity Relationships Sar and Rational Design of 4 Azido 2 Deoxyinosine Analogues

Systematic Modification of the Inosine (B1671953) Moiety and Azido (B1232118) Group of 4'-azido-2'-deoxyinosine

Systematic modifications of the parent structure, 4'-azido-2'-deoxyinosine, can be divided into two main areas: alterations of the purine (B94841) base (hypoxanthine in the case of inosine) and modifications of the 4'-azido sugar moiety.

Modification of the Inosine Moiety: While direct SAR studies on the inosine base of this specific analogue are limited in the available literature, extensive research on other nucleoside analogues provides a framework for rational design. For instance, in the related 2'-deoxy-2'-β-fluoro-4'-azido-β-D-arabinofuranosyl cytidine (B196190) series, modifications at the N(4)-position of the cytosine base with various heteroatom-containing substituents have been shown to yield compounds with potent anti-HBV activity. nih.gov This suggests that modifications to the exocyclic groups of the purine ring in 4'-azido-2'-deoxyinosine could modulate its biological activity. Potential modifications could include substitutions at the C6-position of the hypoxanthine (B114508) ring to alter hydrogen bonding patterns with target enzymes.

Modification of the Sugar Moiety: The sugar portion of the nucleoside offers several positions for modification, which significantly influences antiviral potency.

The 4'-Azido Group: The 4'-azido substitution is a critical pharmacophore. Studies on various 4'-azido nucleosides show they are potent inhibitors of viral polymerases. nih.govnih.gov For example, 4'-azidocytidine (B1678695) (R1479) was identified as a potent inhibitor of hepatitis C virus. nih.gov The size and electronegativity of the azido group are thought to induce a specific sugar conformation that is favorable for binding to viral polymerases but not to human polymerases, contributing to selective toxicity.

The 2'-Position: The nature of the substituent at the 2'-position is crucial. The parent compound is a 2'-deoxy nucleoside. Introducing other groups can drastically alter activity. For example, the combination of a 4'-azido group with a 2'-deoxy-2'-fluoro modification in the arabinofuranosyl configuration resulted in cytidine analogues with extremely potent anti-HIV-1 activity, with EC50 values in the nanomolar range. nih.gov Similarly, 2'-deoxy-2'-β-fluoro-4'-azidocytidine showed potent inhibition of HCV replication. nih.gov These findings indicate that a small, electronegative substituent at the 2'-position can be highly beneficial.

The 3'-Position: Modifications at the 3'-position are also critical. For many nucleoside analogues, the 3'-hydroxyl group is necessary for phosphorylation and subsequent incorporation into the growing DNA/RNA chain. However, modifications like azido or fluoro substitutions at this position can act as chain terminators, a key mechanism for many antiviral nucleosides like AZT (3'-azido-3'-deoxythymidine). bibliotekanauki.pl The interplay between the 4'-azido group and a 3'-substituent would be a key area for SAR exploration.

| Compound Class | Modification Site | Substituent | Reported Biological Activity | Reference |

|---|---|---|---|---|

| 4'-Azido Pyrimidine (B1678525) Nucleosides | Base (N4 of Cytosine) | Heteroatom-containing groups | Good anti-HBV activity | nih.gov |

| 4'-Azido Cytidine Analogues | Sugar (2'-position) | β-Fluoro (arabino config.) | Potent anti-HIV-1 and anti-HCV activity | nih.govnih.gov |

| 4'-Azido Cytidine Analogues | Sugar (2'-position) | β-Hydroxy | Potent anti-HCV activity | nih.gov |

| General Nucleoside Analogues | Sugar (3'-position) | Azido, Fluoro | Chain termination of DNA/RNA synthesis | bibliotekanauki.pl |

Impact of Stereochemistry and Conformation on the Biological Activity of 4'-azido-2'-deoxyinosine Derivatives

The introduction of a bulky and electronegative substituent like the azido group at the 4'-position significantly influences the sugar's conformational equilibrium. It has been proposed that the furanose ring of 4'-C-azidothymidine preferentially adopts an unnatural 3'-endo (North) conformation. nih.gov This contrasts with the typical 2'-endo (South) conformation of natural 2'-deoxynucleosides. This altered sugar pucker can have profound biological consequences. Viral polymerases often have a specific conformational requirement for their substrates. A nucleoside analogue locked in a conformation that is accepted by the viral polymerase but not by host cellular polymerases can lead to selective antiviral activity. This conformational restriction can enhance binding to the target enzyme and facilitate the incorporation of the analogue into the viral genome, leading to chain termination.

Furthermore, the stereochemistry at the 2'-position is vital. For instance, the anti-HIV activity of 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine highlights the importance of the arabino configuration, where the 2'-fluoro group is on the opposite face of the sugar ring compared to the 3'-hydroxyl group. nih.gov This specific arrangement, combined with the 4'-azido modification, likely presents a unique three-dimensional shape that is highly effective for inhibiting HIV reverse transcriptase.

Quantitative Structure-Activity Relationship (QSAR) Studies for 4'-azido-2'-deoxyinosine Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov For nucleoside analogues, QSAR models can help predict the potency of new derivatives, thereby guiding synthetic efforts toward more effective and less toxic compounds. aaai.orgscilit.com

While specific QSAR models for 4'-azido-2'-deoxyinosine were not found in the provided search results, the general methodology is well-established for antiviral nucleosides. A QSAR study would involve calculating a set of molecular descriptors for a series of 4'-azido-2'-deoxyinosine analogues and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical model that relates these descriptors to their measured biological activity (e.g., EC50 or IC50). nih.gov

Key molecular descriptors relevant for these analogues would likely include:

Electronic Descriptors: Atomic charges, dipole moment, and electronegativity, which influence electrostatic interactions and hydrogen bonding with the target enzyme. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters (e.g., sugar pucker angle), which describe the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which relates to the compound's ability to cross cell membranes. nih.gov

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

By identifying the descriptors that have the most significant impact on activity, QSAR models can provide valuable insights into the SAR, helping to rationalize the design of new analogues with improved properties.

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | Partial atomic charges, Electronegativity, Dipole moment | Enzyme-substrate binding, hydrogen bonding capacity |

| Steric | Molecular weight, van der Waals volume, Surface area | Fit within the enzyme's active site, steric hindrance |

| Hydrophobic | LogP, Molar refractivity | Membrane permeability, transport to the site of action |

| Topological | Connectivity indices, Number of atoms and bonds (NAB) | Overall molecular size and shape |

Advanced Methodologies and Analytical Techniques in 4 Azido 2 Deoxyinosine Research

The study of 4'-azido-2'-deoxyinosine and its interactions with biological systems relies on a sophisticated array of analytical and computational methods. These techniques are essential for elucidating its structure, quantifying its presence in complex biological samples, understanding its metabolic fate, modeling its interactions with molecular targets, and discovering new molecules that can modulate its activity.

Pre Clinical Efficacy and Mechanistic Studies of 4 Azido 2 Deoxyinosine in Disease Models Non Human

Efficacy Evaluation of 4'-azido-2'-deoxyinosine in In Vivo Viral Infection Models

Specific Antiviral Activity and Mechanism in Model Systems

Comprehensive searches for preclinical in vivo studies on the antiviral activity of 4'-azido-2'-deoxyinosine did not yield specific results for this particular compound. Research in the area of 4'-azido nucleoside analogs has primarily focused on other derivatives, such as 4'-azido-2'-deoxycytidine (B12787405) (FNC or azvudine). nih.govdoi.org These related compounds have been investigated for their inhibitory effects on various viral polymerases, including those from HIV-1, hepatitis C virus (HCV), respiratory syncytial virus (RSV), and dengue virus (DENV). doi.orgduke.edu The general mechanism of action for 4'-substituted nucleotide analogs is chain termination of viral DNA or RNA synthesis. nih.govdoi.org The 4'-azido group is thought to cause a steric clash that prevents the extension of the nucleic acid chain after the analog has been incorporated by the viral polymerase. nih.gov While this provides a potential mechanistic framework, direct evidence for the in vivo antiviral efficacy and specific mechanisms of 4'-azido-2'-deoxyinosine is not available in the reviewed scientific literature.

Investigation of 4'-azido-2'-deoxyinosine in Oncology Models (e.g., Cell Xenografts in Immunodeficient Mice, In Vivo Studies)

Antitumor Effects and Underlying Mechanisms in Animal Models

No specific in vivo studies evaluating the antitumor effects of 4'-azido-2'-deoxyinosine in animal oncology models were identified in the available scientific literature.

Synergistic and Additive Effects of 4'-azido-2'-deoxyinosine in Combination Therapies in Pre-clinical Models

There is no available data from preclinical models investigating the synergistic or additive effects of 4'-azido-2'-deoxyinosine in combination with other therapeutic agents.

Immunomodulatory Aspects of 4'-azido-2'-deoxyinosine in Model Systems (Excluding Clinical Immunology)

No studies were found that specifically examine the immunomodulatory properties of 4'-azido-2'-deoxyinosine in non-human model systems. While other inosine (B1671953) analogs, such as inosine pranobex, have been investigated for their immunomodulatory effects, this information is not directly applicable to 4'-azido-2'-deoxyinosine. nih.gov

Translational Research Potential and Academic Applications of 4 Azido 2 Deoxyinosine Excluding Clinical Development

Development of 4'-azido-2'-deoxyinosine as a Biochemical Probe for Nucleoside Metabolism

The primary utility of 4'-azido-2'-deoxyinosine as a research tool stems from the presence of the 4'-azido moiety. This group serves as a bioorthogonal chemical handle, meaning it is chemically inert to most biological molecules but can be specifically reacted with a partner molecule through "click chemistry." nih.gov This allows researchers to tag and study molecules that have incorporated the analog.

Once introduced to a biological system, 4'-azido-2'-deoxyinosine can be processed by cellular enzymes and incorporated into newly synthesized nucleic acids. Its structural similarity to the natural nucleoside 2'-deoxyadenosine (B1664071) allows it to be recognized by various polymerases, although its incorporation can also lead to chain termination, a mechanism exploited in antiviral research. nih.gov After incorporation, the azide (B81097) group is positioned within the DNA or RNA strand, ready for chemical ligation.

The most common methods for labeling are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov In CuAAC, a copper catalyst is used to covalently link the azide to an alkyne-containing reporter molecule, such as a fluorophore for imaging or biotin (B1667282) for affinity purification. SPAAC achieves the same linkage but uses a strained cyclooctyne, eliminating the need for a potentially toxic copper catalyst and making it more suitable for live-cell imaging. nih.gov

This metabolic labeling strategy enables the precise detection and analysis of DNA replication and other metabolic processes involving nucleosides. nih.gov By treating cells with 4'-azido-2'-deoxyinosine and subsequently adding a fluorescent alkyne, researchers can visualize sites of active DNA synthesis through microscopy.

Table 1: Principles of 4'-azido-2'-deoxyinosine as a Biochemical Probe

| Component | Function | Example Application |

|---|---|---|

| 4'-azido-2'-deoxyinosine | The probe molecule that is metabolically incorporated into nucleic acids. | Administered to cells to label newly synthesized DNA. |

| Azide Group (-N₃) | A bioorthogonal chemical handle that does not react with native biological molecules. | Serves as the specific target for "click chemistry" reactions. |

| Alkyne-tagged Reporter | A molecule (e.g., fluorophore, biotin) with an alkyne group that reacts with the azide. | Used to visualize (fluorescence) or isolate (biotin-avidin) the labeled nucleic acids. |

| Click Chemistry (CuAAC/SPAAC) | The chemical reaction that covalently links the azide on the probe to the alkyne on the reporter. | Enables the specific and efficient attachment of the reporter molecule to the incorporated probe. nih.gov |

Utility of 4'-azido-2'-deoxyinosine in Understanding Fundamental Biological Processes

The ability to track nucleoside metabolism and incorporation makes 4'-azido-2'-deoxyinosine a valuable tool for dissecting several fundamental biological processes.

DNA Replication and Repair: A primary application is in the study of DNA synthesis. By pulse-labeling cells with the analog, researchers can identify and quantify DNA replication in different phases of the cell cycle or in response to external stimuli. Furthermore, it can be used to investigate DNA repair mechanisms. For instance, after inducing DNA damage, the incorporation of 4'-azido-2'-deoxyinosine can indicate regions undergoing repair synthesis. The parent nucleoside, 2'-deoxyinosine, is itself a product of DNA damage via the deamination of deoxyadenosine (B7792050) and is recognized by cellular repair machinery. nih.govresearchgate.net Studying how an analog like 4'-azido-2'-deoxyinosine is processed in this context could provide insights into the fidelity and mechanisms of DNA polymerases and repair enzymes like alkyladenine DNA glycosylase (AAG). researchgate.net

Viral Replication Mechanisms: Many antiviral nucleoside analogs function by being incorporated into the growing viral genome by viral polymerases, leading to the termination of the replication process. mdpi.com Analogs with a 4'-azido substitution, such as 4'-azido-2'-deoxythymidine (4'-AZT), have shown potent activity against viruses like HIV-1 through this chain-terminating mechanism. nih.gov Similarly, 4'-azido-cytidine derivatives have been investigated as inhibitors of the Hepatitis C virus (HCV) RNA polymerase. nih.gov Although clinical applications are outside the scope of this article, the use of 4'-azido-2'-deoxyinosine in academic research allows for the detailed biochemical and structural investigation of how viral polymerases recognize and incorporate modified nucleosides. This provides fundamental knowledge on enzyme-substrate interactions and the mechanisms of viral replication and its inhibition. doi.orgresearchgate.net

Table 2: Applications in Studying Biological Processes

| Biological Process | How 4'-azido-2'-deoxyinosine is Used | Research Question Addressed |

|---|---|---|

| DNA Replication | Metabolic labeling of newly synthesized DNA strands followed by fluorescent tagging. nih.gov | Where and when does DNA synthesis occur in the cell? How do different conditions affect the rate of replication? |

| DNA Repair | Monitoring incorporation of the analog at sites of DNA damage. | Which DNA polymerases are involved in specific repair pathways? How efficiently are lesions containing the analog recognized and repaired? researchgate.net |

| Viral Genome Replication | Investigating its incorporation by viral polymerases (e.g., reverse transcriptases, RNA-dependent RNA polymerases). | What is the mechanism of chain termination? What structural features of the polymerase active site determine substrate specificity? nih.govnih.gov |

| Nucleoside Metabolism | Tracking the conversion of the nucleoside to its mono-, di-, and triphosphate forms and subsequent incorporation into nucleic acids. | How is the analog metabolized by cellular kinases? Does it compete with natural nucleosides in metabolic pathways? |

Considerations for the Design of Next-Generation Research Tools Based on 4'-azido-2'-deoxyinosine Scaffold

The 4'-azido-2'-deoxyinosine molecule serves as a versatile scaffold for the development of more sophisticated research tools. The design of next-generation probes can be approached by modifying different components of the molecule to enhance its properties or introduce new functionalities.

Modifications to the Azido (B1232118) Group: While the azide is effective for click chemistry, its stability and reactivity can be fine-tuned. For instance, the chemical environment of the azide can influence the efficiency of CuAAC and SPAAC reactions. Researchers must consider the stability of the azide group in biological media to ensure robust labeling. nih.gov

Alterations to the Nucleobase: The inosine (B1671953) base can be replaced with other purines or pyrimidines to direct the probe to different metabolic pathways or to study the substrate specificity of various enzymes. For example, creating cytidine (B196190) or thymidine (B127349) versions could allow for the specific investigation of pathways that utilize those nucleosides. nih.govnih.gov The base pairing properties of inosine, which can pair with cytosine, adenine, and to a lesser extent, guanine (B1146940) and thymine, could also be exploited in studies of DNA mismatch and repair. nih.gov

Modifications to the Sugar Moiety: Adding or removing functional groups on the deoxyribose ring can alter the probe's biological activity. For example, adding fluorine atoms at the 2' position, as seen in related compounds like 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC), can change the sugar pucker conformation and influence its interaction with polymerases. doi.org Such modifications can convert the molecule from a simple labeling reagent into a specific enzyme inhibitor or a conformational probe.

Conjugation of Functional Moieties: The scaffold can be pre-conjugated to other functional units to create multifunctional probes. For example, attaching a photoreactive group could create a tool for cross-linking the nucleoside to enzymes or other DNA-binding proteins upon photoactivation, helping to identify interacting partners. nih.gov Another strategy involves linking it to molecules that target specific cellular compartments, thereby directing the probe to organelles like the mitochondria.

Table 3: Design Considerations for Next-Generation Probes

| Modification Target | Design Strategy | Desired Outcome / New Functionality |

|---|---|---|

| Azido Group | Enhance chemical stability and reactivity. | Improved labeling efficiency and reliability in long-term experiments. nih.gov |

| Nucleobase (Inosine) | Substitute with other bases (A, G, C, T, U) or modified bases. | Target different nucleic acid metabolic pathways; probe enzyme specificity. |

| Sugar Moiety | Add or remove hydroxyls; introduce fluorine or other groups. | Alter conformational properties; enhance binding to specific enzymes; modulate chain termination activity. nih.gov |

| Entire Scaffold | Conjugate to other functional molecules (e.g., photo-crosslinkers, affinity tags, targeting ligands). | Create multifunctional probes for identifying protein interactions or for subcellular-specific labeling. researchgate.net |

Challenges, Unresolved Questions, and Future Directions in 4 Azido 2 Deoxyinosine Research

Addressing Limitations and Gaps in Current Academic Understanding of 4'-azido-2'-deoxyinosine

The scientific community's understanding of 4'-azido-2'-deoxyinosine is still in its nascent stages, with significant knowledge gaps hindering its development. A primary challenge lies in its synthesis and purification. The introduction of the azido (B1232118) group at the 4' position of the deoxyribose sugar is a complex chemical endeavor that can result in low yields and the formation of stereoisomers, complicating the isolation of the biologically active form.

A significant unresolved question is the precise mechanism of action of 4'-azido-2'-deoxyinosine. While it is hypothesized to function as a chain terminator of DNA or RNA synthesis after intracellular phosphorylation, as is common for many nucleoside analogues, the specific viral or cellular polymerases it targets and its affinity for these enzymes are yet to be determined. Furthermore, the metabolic pathway of 4'-azido-2'-deoxyinosine is largely uncharacterized. The kinases responsible for its phosphorylation to the active triphosphate form and the enzymes involved in its degradation are unknown. This lack of knowledge makes it difficult to predict its efficacy and potential for drug resistance.

Another critical gap is the limited understanding of its cellular uptake and transport. The efficiency with which 4'-azido-2'-deoxyinosine enters target cells and its reliance on specific nucleoside transporters are key determinants of its potential therapeutic window. Off-target effects and potential cytotoxicity are also areas that require thorough investigation to assess the compound's safety profile.

| Key Research Area | Identified Gaps and Limitations |

| Synthesis and Purification | - Low yields and complex multi-step synthesis. - Formation of hard-to-separate stereoisomers. |

| Mechanism of Action | - Lack of identification of specific cellular or viral targets. - Unknown affinity and selectivity for target enzymes. |

| Metabolism | - Unidentified kinases for activation. - Unknown degradative pathways and metabolic stability. |

| Cellular Transport | - Poorly understood uptake mechanisms. - Unknown role of specific nucleoside transporters. |

| Toxicology | - Limited data on off-target effects. - Incomplete understanding of potential cytotoxicity. |

Emerging Methodologies and Technologies for Advancing 4'-azido-2'-deoxyinosine Research

Recent technological advancements offer promising avenues to address the existing challenges in 4'-azido-2'-deoxyinosine research. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, presents a powerful strategy to overcome the hurdles of traditional chemical synthesis. tandfonline.comresearchgate.networktribe.com Enzymes can offer high stereoselectivity, potentially leading to higher yields of the desired isomer and simplifying purification processes.

"Click chemistry," a set of biocompatible reactions, provides a versatile tool for creating molecular probes. nih.govbiosynth.comlumiprobe.com By attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to 4'-azido-2'-deoxyinosine, researchers can visualize its cellular localization, track its metabolic fate, and identify its binding partners within the cell. biosynth.com This approach could be instrumental in elucidating its mechanism of action and identifying off-target interactions.

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are becoming indispensable for studying the metabolism of nucleoside analogues. nih.gov These highly sensitive methods can detect and quantify the parent compound and its phosphorylated metabolites in complex biological samples, providing crucial insights into its activation and degradation pathways. mdpi.com

Computational modeling and in silico screening methods are also emerging as valuable tools in nucleoside analogue research. mdpi.commdpi.com These approaches can predict the binding affinity of 4'-azido-2'-deoxyinosine for various polymerases, helping to identify its likely targets. mdpi.com Furthermore, computational models can aid in the design of novel analogues with improved activity and reduced toxicity.

| Methodology/Technology | Application in 4'-azido-2'-deoxyinosine Research |

| Chemoenzymatic Synthesis | Improved stereoselectivity and yield in synthesis. tandfonline.comworktribe.com |

| Click Chemistry | Creation of molecular probes for tracking and target identification. nih.govbiosynth.com |

| LC-MS/MS | Sensitive detection and quantification of metabolites. nih.govmdpi.com |

| Computational Modeling | Prediction of target binding and design of new analogues. mdpi.commdpi.com |

Potential for Interdisciplinary Collaboration in Exploring 4'-azido-2'-deoxyinosine's Biological Role

To fully unravel the complexities of 4'-azido-2'-deoxyinosine, a concerted effort from researchers across various disciplines is essential. Collaboration between synthetic chemists, biochemists, virologists, and computational biologists will be crucial for accelerating progress.

Synthetic chemists can focus on developing more efficient and scalable synthetic routes, while biochemists can work on expressing and purifying the potential target enzymes to study their interactions with the compound in vitro. Virologists can then validate these findings in cell-based and, eventually, in vivo models of viral diseases.

Computational biologists can play a pivotal role in guiding this research by building predictive models of drug-target interactions and metabolic pathways. This interdisciplinary synergy will not only deepen our understanding of 4'-azido-2'-deoxyinosine but also pave the way for the rational design of more potent and selective therapeutic agents.

Identification of Novel Research Avenues for 4'-azido-2'-deoxyinosine Analogues

Building upon the foundational knowledge of 4'-azido-2'-deoxyinosine, several exciting avenues for future research emerge. The synthesis and evaluation of novel analogues could lead to compounds with enhanced therapeutic properties. Modifications to the inosine (B1671953) base, for instance, could alter the compound's target specificity and improve its activity against resistant viral strains.

Another promising direction is the exploration of prodrug strategies. nih.gov By attaching a promoiety to 4'-azido-2'-deoxyinosine, it may be possible to enhance its cellular uptake, improve its metabolic stability, and achieve targeted delivery to specific tissues or cell types.

Q & A

Q. What are the established synthetic routes for 4'-azido-2'-deoxyinosine, and how do stereochemical outcomes vary with different methods?

Methodological Answer: The synthesis of 4'-azido-2'-deoxyinosine typically involves nucleophilic substitution at the 2'-position of ribofuranosyl precursors. Key methods include:

- Verheyden adaptation : Using 2'-O-tosyl intermediates reacted with sodium azide (NaN₃) to introduce the azido group, achieving yields >70% under anhydrous conditions .

- Stereospecific substitutions : Ranganathan et al. demonstrated that stereochemical control is critical; replacing 2'-OH with azido groups in arabinofuranosyl derivatives requires inversion of configuration to maintain β-D-ribose conformation .

- Fluorine-assisted stabilization : Fluorination at adjacent positions (e.g., 2'-fluoro) enhances azide incorporation efficiency by reducing steric hindrance .

Q. How is the structural integrity of 4'-azido-2'-deoxyinosine validated in synthetic workflows?

Methodological Answer:

- IR spectroscopy : The azide stretch (~2100 cm⁻¹) confirms functional group incorporation .

- X-ray crystallography : Resolves stereochemical ambiguity, particularly in distinguishing α/β anomers .

- NMR analysis : H and C NMR distinguish 2'-azido substitution via characteristic deshielding of C2' (δ ~85 ppm in C) and coupling patterns in H spectra .

Intermediate Research Questions

Q. What mechanisms underpin the antiviral activity of 4'-azido-2'-deoxyinosine analogs against RNA viruses?

Methodological Answer:

- Chain termination : The 4'-azido group inhibits viral polymerases (e.g., HCV NS5B) by mimicking natural nucleotides, leading to premature termination of RNA replication .

- Metabolic activation : Intracellular phosphorylation to the triphosphate form is required for activity, as shown in HCV replicon assays (EC₅₀ = 0.2–1.5 μM) .

- Resistance profiling : Mutations in viral polymerases (e.g., S282T in HCV) reduce binding affinity, necessitating combinatorial use with other antivirals .

Q. What analytical challenges arise in quantifying 4'-azido-2'-deoxyinosine in biological matrices?

Methodological Answer:

- Interference from nucleases : Azido-modified nucleosides are prone to enzymatic degradation; assays require nuclease inhibitors or stabilized analogs .

- LC-MS/MS optimization : Use hydrophilic interaction chromatography (HILIC) with tandem mass spectrometry to separate azido-nucleosides from endogenous nucleotides (LOQ = 0.1 ng/mL) .

- UV-Vis limitations : Low molar absorptivity (ε ~10,000 M⁻¹cm⁻¹ at 260 nm) complicates spectrophotometric quantification without derivatization .

Advanced Research Questions

Q. How does 4'-azido-2'-deoxyinosine interact with non-viral targets, such as Plasmodium falciparum enzymes?

Methodological Answer:

- Anti-malarial activity : The compound inhibits Plasmodium thymidylate kinase (PfTMPK) via competitive binding at the ATP site (IC₅₀ = 28 nM), validated through crystallography and growth inhibition assays .

- Species specificity : Modifications at the 3'-position enhance selectivity for PfTMPK over human homologs, reducing cytotoxicity (CC₅₀ > 50 μM) .

Q. How can conflicting data on antiviral efficacy across studies be resolved?

Data Contradiction Analysis:

- Viral strain variability : HCV genotype 1b shows higher sensitivity to 4'-azido-2'-deoxyinosine than genotype 3a due to polymerase structural differences .

- Cell-type dependence : Primary hepatocytes exhibit lower metabolic activation efficiency compared to Huh-7 replicon systems, leading to underestimated EC₅₀ values .

- Assay design : Time-of-addition experiments clarify whether the compound targets early entry vs. replication stages .

Q. What role does the azido group play in modulating RNA polymerase fidelity?

Methodological Answer:

- Pre-steady-state kinetics : Single-turnover assays reveal that 4'-azido-2'-deoxyinosine triphosphate reduces HCV polymerase elongation rates (kₚₒₗ = 0.05 s⁻¹ vs. 5 s⁻¹ for natural NTPs) .

- Molecular dynamics simulations : The azido group induces torsional strain in the polymerase active site, disrupting Mg²⁺ coordination required for catalysis .

Emerging Methodological Directions

Q. Can 4'-azido-2'-deoxyinosine serve as a photoaffinity probe for polymerase binding studies?

Experimental Design:

Q. How do 2'-substituents (azido vs. fluoro) impact nucleoside pharmacokinetics?

Comparative Analysis:

- Plasma stability : Azido derivatives exhibit shorter half-lives (t₁/₂ = 1.2 h) than 2'-fluoro analogs (t₁/₂ = 4.5 h) due to serum esterase susceptibility .

- Tissue distribution : PET imaging with F-labeled analogs reveals preferential hepatic uptake, informing dose optimization for antiviral therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.